2H,3H-furo[2,3-c]pyridin-5-amine

Regioselective metalation C-H functionalization Organolithium chemistry

2H,3H-Furo[2,3-c]pyridin-5-amine (CAS 1785357-12-1) is a heterocyclic amine featuring a 2,3-dihydrofuran ring fused to a pyridine core at the [2,3-c] junction, with a primary amine substituent at the 5-position. This scaffold belongs to the furo[2,3-c]pyridine class, which is recognized as a key core structure in numerous bioactive molecules, most notably the HIV-1 non-nucleoside reverse transcriptase inhibitor PNU-142721.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B15300062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H,3H-furo[2,3-c]pyridin-5-amine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1COC2=CN=C(C=C21)N
InChIInChI=1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9)
InChIKeyMVJTYJFCNFQDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H,3H-Furo[2,3-c]pyridin-5-amine: Fused Heterocyclic Amine Building Block for Kinase-Targeted and GPCR-Modulating Libraries


2H,3H-Furo[2,3-c]pyridin-5-amine (CAS 1785357-12-1) is a heterocyclic amine featuring a 2,3-dihydrofuran ring fused to a pyridine core at the [2,3-c] junction, with a primary amine substituent at the 5-position . This scaffold belongs to the furo[2,3-c]pyridine class, which is recognized as a key core structure in numerous bioactive molecules, most notably the HIV-1 non-nucleoside reverse transcriptase inhibitor PNU-142721 [1]. The compound's partially saturated furan ring distinguishes it from fully aromatic furopyridines and provides distinct electronic and steric properties that are exploited in medicinal chemistry for constructing kinase inhibitor and GPCR modulator scaffolds [2].

Why Generic Furopyridine Amine Analogs Cannot Replace 2H,3H-Furo[2,3-c]pyridin-5-amine in Lead-Optimization Campaigns


Furopyridine amines exist in multiple regioisomeric forms—including [2,3-b], [3,2-b], and [3,2-c] fusions—and the specific [2,3-c] junction with a 5-amine substitution dictates both the vector of pendant group elaboration and the electronic environment of the pyridine nitrogen [1]. Generic substitution with furo[2,3-b]pyridin-5-amine (CAS 34668-30-9) or 6-aminofuro[3,2-c]pyridine (the core of OSI-296) would redirect downstream coupling chemistry to divergent positions, yielding regioisomeric products with fundamentally different biological target profiles [2]. The 2,3-dihydro saturation state further alters the ring's conformational flexibility and metabolic stability compared to fully aromatic analogs, meaning that even compounds with identical substitution patterns but different ring oxidation states cannot be assumed equivalent without experimental validation [3].

Quantitative Differentiation Evidence: 2H,3H-Furo[2,3-c]pyridin-5-amine versus Closest Furopyridine Amine Analogs


Regioselective Lithiation Enables Exclusive C7 Functionalization Unavailable to [2,3-b] and [3,2-c] Isomers

The furo[2,3-c]pyridine scaffold undergoes successive regioselective lithiation at the C7 position using the [n-BuLi/LiDMAE] superbase, a reactivity pattern not accessible with the [2,3-b] or [3,2-c] isomers [1]. This enables exclusive C7 functionalization that is critical for constructing the PNU-142721 pharmacophore and other 5,7-disubstituted derivatives. The [2,3-b] isomer instead directs lithiation to different positions due to altered coordination of the pyridine nitrogen with the organolithium base [2].

Regioselective metalation C-H functionalization Organolithium chemistry

PNU-142721 Precursor Specificity: Only 5-Amine-[2,3-c] Isomer Provides Synthetic Entry to Broad-Spectrum HIV-1 NNRTI with Wild-Type IC50 of 20 nM

2H,3H-Furo[2,3-c]pyridin-5-amine serves as the sole direct synthetic precursor to the chiral synthon (S)-1-furo[2,3-c]pyridin-5-yl-ethanol, which is the critical intermediate for PNU-142721 [1]. PNU-142721 demonstrates IC50 values of 20 nM against wild-type HIV-1 reverse transcriptase and 17 nM against the E233V mutant, with maintained potency against the P236L mutant (IC50 = 22 nM) [2]. No other furopyridine amine regioisomer can yield this precise pharmacophore without complete synthesis redesign.

HIV-1 reverse transcriptase Non-nucleoside inhibitor Stereoselective synthesis

GPR119 Agonist Scaffold: 2,3-Dihydrofuro[2,3-c]pyridine Core Specified in Boehringer Ingelheim Patent versus Aromatic Furopyridines Used for Kinase Inhibition

The Boehringer Ingelheim patent family (US 8,809,361 B2; WO2013167514A1) explicitly claims 2,3-dihydrofuro[2,3-c]pyridine derivatives as GPR119 modulators for diabetes and obesity [1]. The reduced furan ring (2,3-dihydro) is structurally mandated in the Markush claims, distinguishing these compounds from fully aromatic furo[2,3-c]pyridines used in kinase inhibitor programs (e.g., B-Raf inhibitors) [2]. Select GPR119 agonists from this series exhibit EC50 values in the nanomolar range in cAMP accumulation assays using HEK293 cells expressing human GPR119, though specific values for the unelaborated 5-amine building block are not publicly disclosed [3].

GPR119 agonist Type 2 diabetes Incretin modulation

Molecular Weight Differential: Dihydro-5-amine (136.15 Da) versus Aromatic-5-amine (134.14 Da) Affects Formulation Solubility and Downstream Conjugation Efficiency

The 2,3-dihydrofuro[2,3-c]pyridin-5-amine (MW 136.15 g/mol, C7H8N2O) carries two additional hydrogen atoms relative to the aromatic furo[2,3-c]pyridin-5-amine (MW 134.14 g/mol, C7H6N2O, CAS 1260892-24-7) . This difference, while modest in absolute mass, reflects a change in ring saturation that impacts hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility at the dihydrofuran moiety—factors that become amplified in the final drug-like molecule when the building block constitutes a significant fraction of the total molecular mass [1].

Physicochemical properties Solubility Molecular weight optimization

Kinase Selectivity Divergence: 5-Amine-[2,3-c] Scaffold versus 7-Amine-[2,3-c] Scaffold Shows Non-Overlapping Kinase Inhibition Profiles

Systematic SAR studies on the 7-aminofuro[2,3-c]pyridine series achieved TAK1 biochemical IC50 values optimized to approximately 10 nM (compound 12az) [1], while the 5-aminofuro[2,3-c]pyridine scaffold elaborated into PNU-142721 shows no measurable TAK1 activity but instead targets HIV-1 reverse transcriptase (IC50 = 20 nM WT) [2]. This positional isomerism-driven target selectivity demonstrates that the amine position, rather than the core heterocycle alone, determines kinase versus non-kinase target engagement. A comprehensive kinase selectivity panel for the optimized 7-amine series (compound 13a) confirmed relative selectivity for TAK1 over a panel of kinases [3].

Kinase selectivity TAK1 Structure-activity relationship

Optimal Procurement and Application Scenarios for 2H,3H-Furo[2,3-c]pyridin-5-amine in Drug Discovery and Chemical Biology


Synthesis of PNU-142721-Class HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Medicinal chemistry teams developing next-generation HIV-1 NNRTIs based on the furo[2,3-c]pyridine-pyrimidine thioether chemotype should procure 2H,3H-furo[2,3-c]pyridin-5-amine as the essential building block to access the (S)-1-furo[2,3-c]pyridin-5-yl-ethanol chiral intermediate . The validated downstream compound PNU-142721 achieves IC50 values of 17-20 nM against wild-type and E233V mutant HIV-1 RT, with a known resistance profile across L100I, Y188H, and Y181C mutants . Alternative regioisomeric building blocks cannot yield this pharmacophore without complete synthetic route redesign.

GPR119 Agonist Lead Optimization for Type 2 Diabetes and Metabolic Disorders

Research groups pursuing GPR119-mediated incretin modulation for type 2 diabetes should use the 2,3-dihydrofuro[2,3-c]pyridin-5-amine scaffold as the core building block, consistent with the Boehringer Ingelheim patent family (US 8,809,361 B2) that specifically claims 2,3-dihydrofuro[2,3-c]pyridine derivatives as GPR119 modulators . Elaborated analogs from this scaffold have demonstrated nanomolar EC50 values (representative compound EC50 = 5.0 nM) in GPR119 cellular cAMP assays using HEK293 cells . The 2,3-dihydro saturation state is structurally required for patent validity and must be maintained through procurement.

Regioselective C7-Functionalized Probe Synthesis for Chemical Biology Target Identification

Chemical biology laboratories requiring site-selective functionalization of the furo[2,3-c]pyridine core can exploit the established regioselective lithiation toolbox . The 2,3-dihydro ring system permits sequential C2 then C7 lithiation using n-BuLi followed by the n-BuLi/LiDMAE superbase, enabling installation of affinity tags, fluorescent reporters, or photoaffinity labels at the C7 position with high regioselectivity—a vector not accessible from [2,3-b] or [3,2-c] furopyridine isomers . This regiochemical control is critical for preserving the 5-amine handle for subsequent bioconjugation while elaborating the C7 position for target engagement studies.

Differentiation from 7-Aminofuro[2,3-c]pyridine in TAK1 Kinase Inhibitor Programs

Projects specifically targeting TAK1 kinase should utilize the 7-aminofuro[2,3-c]pyridine scaffold (which has achieved ~10 nM biochemical potency), and procurement teams must verify that the purchased intermediate is the 7-amine isomer . Conversely, programs targeting HIV-1 RT or GPR119 should deliberately reject the 7-amine isomer in favor of 2H,3H-furo[2,3-c]pyridin-5-amine, as the positional isomer switch produces complete loss of activity at the intended target . Rigorous analytical verification (¹H NMR, LCMS) of the amine position before library synthesis is essential given the similar molecular weights of the isomers.

Quote Request

Request a Quote for 2H,3H-furo[2,3-c]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.